Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
Description
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a boronate ester featuring a phenylacetic acid methyl ester backbone and a pinacol-protected boronic acid group. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems in pharmaceuticals and materials science. Its stability, solubility in organic solvents, and compatibility with palladium catalysts make it a preferred reagent in synthetic chemistry .
Properties
IUPAC Name |
methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-6-11(7-9-12)10-13(17)18-5/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPODFADVLNXKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459189 | |
| Record name | Methyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454185-98-9 | |
| Record name | Methyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions:
| Component | Specification |
|---|---|
| Catalyst | Pd(dppf)Cl₂ or Pd(OAc)₂ |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene |
| Base | Potassium acetate (KOAc) |
| Solvent | 1,4-Dioxane or tetrahydrofuran (THF) |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
- Oxidative addition of Pd⁰ to the aryl bromide.
- Transmetallation with bis(pinacolato)diboron.
- Reductive elimination to form the boronic ester.
Yield : 60–75% after purification.
Alternative Synthesis via Esterification
A two-step approach is employed when starting from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetic acid:
Step 1: Boronation
4-Bromophenylacetic acid undergoes borylation using pinacol borane in the presence of a palladium catalyst.
Step 2: Methyl Ester Formation
Reagents :
- Thionyl chloride (SOCl₂) for acid chloride formation.
- Methanol (MeOH) for esterification.
- Temperature : 0°C (acid chloride) → room temperature (esterification).
- Yield : 85–90% for esterification.
Optimization Parameters
Critical factors influencing yield and purity:
| Parameter | Impact |
|---|---|
| Catalyst Loading | 2–5 mol% Pd ensures complete coupling |
| Moisture Control | Anhydrous conditions prevent hydrolysis |
| Purification | Column chromatography (hexane/EtOAc) |
- Boronate ester sensitivity to protic solvents.
- Competing side reactions in the presence of excess base.
Analytical Validation
Post-synthesis characterization includes:
- ¹H/¹³C NMR : Confirmation of boronate and ester groups.
- High-Resolution Mass Spectrometry (HRMS) : Verification of molecular ion ([M+H]⁺ = 277.14 g/mol).
- Melting Point : Consistency with literature data (66°C for analogous compounds).
Industrial-Scale Considerations
For large-scale production:
- Continuous Flow Reactors : Enhance heat/mass transfer.
- Cost-Effective Catalysts : Recyclable Pd nanoparticles.
- Purity Standards : ≥96% (GC) for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Acids/Bases: For hydrolysis reactions.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation.
Carboxylic Acids: From hydrolysis.
Scientific Research Applications
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the synthesis of potential therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic materials.
Mechanism of Action
The mechanism by which Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate exerts its effects is primarily through its role as a reagent in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product, regenerating the palladium catalyst in the process.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations on the Phenyl Ring
Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 454185-98-9): The boronate group is at the meta position of the phenyl ring.
Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 859169-20-3): A methyl group is introduced at the ortho position relative to the boronate group.
Comparison :
Functional Group Modifications
Carboxylic Acid Derivative
Compound : 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid ()
- Key Difference : The methyl ester is replaced by a carboxylic acid.
- Impact :
Methoxy-Substituted Analog
Compound : 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetate (CAS 811841-45-9, )
- Key Difference : A methoxy group is added at the ortho position.
- Impact: Steric Effects: Increased bulk near the boronate group may hinder coupling efficiency.
Ester Group Variations
Examples :
Biological Activity
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a dioxaborolane moiety which is known for its reactivity and ability to form stable complexes with various biological targets. The compound has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | CHB O |
| Molecular Weight | 262.11 g/mol |
| Melting Point | 82°C |
| Purity | ≥98.0% (GC) |
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific kinases involved in various signaling pathways. In particular:
- Glycogen Synthase Kinase 3 Beta (GSK-3β) : Studies have shown that compounds similar to this compound exhibit inhibitory effects on GSK-3β activity. This inhibition can lead to modulation of cellular processes such as glycogen metabolism and cell proliferation .
- Inflammatory Pathways : The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can reduce levels of pro-inflammatory cytokines such as IL-6 and NO in microglial cells .
Anticancer Activity
Recent research indicates that this compound may possess anticancer properties. In a series of experiments:
- Cell Viability Assays : The compound was tested on various cancer cell lines including breast and prostate cancer cells. Results showed a significant reduction in cell viability at concentrations ranging from 10 µM to 100 µM .
- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways and inhibition of cell cycle progression .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored:
- Oxidative Stress Models : In models of oxidative stress-induced neuronal damage (e.g., HT-22 cells), the compound demonstrated protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell survival .
- Cytotoxicity Studies : Cytotoxicity assays indicated that the compound did not significantly affect cell viability at lower concentrations (up to 10 µM), suggesting a favorable safety profile for potential therapeutic applications .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Inhibition of Kinases : A study reported that similar boron-containing compounds exhibited IC values as low as 8 nM against GSK-3β . This suggests that this compound may have comparable potency.
- Anti-inflammatory Activity : In BV-2 microglial cells treated with the compound at concentrations of 1 µM and 10 µM showed a significant decrease in inflammatory markers compared to control groups .
Q & A
Q. What spectroscopic methods are essential for characterizing Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate?
- Methodological Answer : Key techniques include 1H/13C NMR to confirm the boronate ester (δ ~1.3 ppm for methyl groups on the dioxaborolane ring) and the acetate moiety (δ ~3.6–3.7 ppm for the methoxy group). IR spectroscopy identifies carbonyl stretches (~1730 cm⁻¹ for the ester) and B–O bonds (~1350 cm⁻¹). Mass spectrometry (ESI/HRMS) verifies molecular weight (e.g., [M+H]+ for C15H19BO4 at ~290.14 g/mol). Cross-reference with published spectra for validation .
Q. What is the standard synthetic route for this compound?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or esterification of pre-functionalized boronate intermediates. For example:
React 4-bromophenylacetic acid with pinacolborane under Pd catalysis to form the boronate ester.
Esterify the carboxylic acid group using methanol and H2SO3.
Intermediate purity is critical; use column chromatography (silica gel, hexane/ethyl acetate) for isolation .
Q. How does moisture sensitivity impact handling and storage?
- Methodological Answer : The boronate ester is hygroscopic and prone to hydrolysis. Store under inert gas (Ar/N2) at –20°C. For reactions, use anhydrous solvents (e.g., THF, DMF) and Schlenk-line techniques. Monitor stability via TLC or NMR to detect decomposition (e.g., free boronic acid formation) .
Advanced Research Questions
Q. How can reaction yields be optimized in cross-coupling reactions involving this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh3)4, PdCl2(dppf), or SPhos-based systems for efficiency.
- Base Selection : Use Na2CO3 or Cs2CO3 in biphasic systems (toluene/water) to enhance coupling rates.
- Temperature Control : Perform reactions at 80–100°C with microwave assistance to reduce side products.
- Purification : Employ preparative HPLC for challenging separations (e.g., removing Pd residues) .
Q. What analytical approaches resolve contradictions in NMR data between batches?
- Methodological Answer :
- Deuterated Solvent Consistency : Ensure complete deuteration (e.g., CDCl3) to avoid residual proton signals.
- X-ray Crystallography : Confirm crystal structure (e.g., dioxaborolane ring geometry) to rule out stereochemical anomalies.
- 2D NMR (COSY, HSQC) : Assign overlapping signals, particularly aromatic protons adjacent to the boronate group .
Q. How are byproducts from esterification or boronate formation minimized?
- Methodological Answer :
- Reaction Monitoring : Use in situ FTIR to track esterification progress (disappearance of –COOH stretch).
- Protecting Groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) during boronate synthesis.
- Acid Scavengers : Add molecular sieves or triethylamine to absorb HCl byproducts in esterification steps .
Q. What strategies validate the compound’s role in synthesizing quinoline-based inhibitors?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
